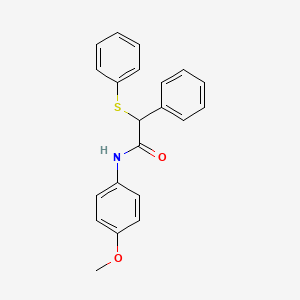

N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c1-24-18-14-12-17(13-15-18)22-21(23)20(16-8-4-2-5-9-16)25-19-10-6-3-7-11-19/h2-15,20H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXUREARNCTUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the condensation of 4-methoxyaniline with phenylacetic acid derivatives under specific reaction conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide | Acidic, room temperature | Sulfoxide derivative |

| m-CPBA | Dichloromethane, 0–25°C | Sulfone derivative |

These reactions are analogous to those observed in structurally related compounds, where the sulfanyl group’s electron-rich sulfur atom is targeted by oxidizing agents. The methoxy group’s electron-donating nature does not significantly hinder this reactivity.

Electrophilic Aromatic Substitution

The methoxyphenyl ring is highly activated toward electrophilic substitution due to the methoxy group’s strong electron-donating effect. Key reactions include:

-

Nitration : Occurs preferentially at the para position relative to the methoxy group under mixed acid (HNO₃/H₂SO₄) conditions.

-

Halogenation : Bromine or chlorine substitutes at the ortho and para positions in the presence of Lewis catalysts (e.g., FeBr₃).

The phenyl rings attached to the acetamide and sulfanyl groups show lower reactivity due to deactivation by the electron-withdrawing acetamide and sulfur moieties .

Reductive Transformations

While the compound lacks reducible groups like nitro, the acetamide group can be reduced under strong conditions:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)ethylamine |

This reduction cleaves the amide bond, converting it to a primary amine. The phenylsulfanyl group remains intact under these conditions.

Nucleophilic Substitution

The compound’s acetamide group participates in nucleophilic substitution under basic conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, reflux | 2-Phenyl-2-(phenylsulfanyl)acetic acid + 4-methoxyaniline |

This hydrolysis reaction is consistent with general acetamide reactivity, yielding a carboxylic acid and aniline derivative .

Interaction with Biological Targets

Though not a direct chemical reaction, the compound’s phenylsulfanyl and methoxyphenyl groups enable interactions with enzymes and receptors. For example:

-

Thiol-disulfide exchange : The sulfanyl group binds to cysteine residues in proteins, modulating enzymatic activity.

-

Hydrogen bonding : The acetamide’s NH and carbonyl groups participate in interactions with biological targets .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Key Product Features |

|---|---|---|---|

| Phenylsulfanyl | Oxidation | H₂O₂, m-CPBA | Sulfoxide/sulfone formation |

| Methoxyphenyl | Electrophilic substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro/halogen derivatives |

| Acetamide | Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid + amine |

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural components allow for modifications that lead to new derivatives with varied properties.

2. Reaction Mechanisms

- The compound's reactivity can be attributed to its phenylsulfanyl and acetamide groups, which can participate in various chemical reactions. For instance, it can undergo nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry.

Biological Applications

1. Enzyme Inhibition Studies

- Recent studies have investigated the compound's potential as an enzyme inhibitor. For example, its interaction with specific enzymes could block their activity, which is crucial in drug design targeting diseases like cancer and viral infections.

2. Antiviral Activity

- Investigations into the antiviral properties of similar compounds have shown promising results against HIV-1 replication. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl groups can enhance antiviral potency while reducing toxicity .

Medicinal Applications

1. Antimicrobial Properties

- The compound is being explored for its antimicrobial activities, with preliminary studies suggesting effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics.

2. Therapeutic Potential in Osteoporosis

- Related compounds have demonstrated the ability to inhibit osteoclastogenesis, indicating that N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide may also contribute to treatments for osteoporosis by reducing bone resorption .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building Block | Facilitates synthesis of complex molecules |

| Biology | Enzyme Inhibition | Potential inhibitor for various enzymes |

| Antiviral Activity | Effective against HIV-1; SAR studies ongoing | |

| Medicine | Antimicrobial | Promising activity against bacterial strains |

| Osteoporosis Treatment | Inhibits osteoclast differentiation |

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of compounds similar to this compound, researchers found that derivatives exhibited significant inhibition of HIV replication in vitro. The most potent derivatives showed IC50 values below 5 µM, indicating strong antiviral activity with minimal cytotoxicity .

Case Study 2: Osteoclast Inhibition

A related compound was tested for its effects on osteoclast differentiation in vitro and in vivo. Results indicated that treatment significantly reduced osteoclast numbers and bone resorption markers in ovariectomized mice, suggesting potential therapeutic benefits for postmenopausal osteoporosis .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations in Acetamide Derivatives

The structural uniqueness of N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide lies in its para-methoxy and phenylsulfanyl groups. Key analogs and their distinguishing features include:

Key Observations :

- Phenylsulfanyl vs. Sulfonyl Groups : Analogs with sulfonyl substituents (e.g., Compound 38 ) exhibit distinct biological activities due to increased polarity and hydrogen-bonding capacity compared to the sulfanyl group in the target compound.

Conformational Analysis

Crystallographic studies reveal that torsion angles significantly influence molecular geometry. For example:

- PAXTEP has a Cphenyl—S—C—Ccarbonyl torsion angle of 159° , leading to an extended conformation.

- In contrast, NULZOM and similar analogs adopt a more planar geometry (torsion angle ≈ 80° ), which may restrict interactions with hydrophobic binding pockets.

Physicochemical Properties

Lipophilicity and Solubility

- The target compound’s logP = 5.24 suggests high membrane permeability but low aqueous solubility (logSw = -5.17 ) .

- Analogs with polar groups (e.g., morpholine in Compound 40 , logP ≈ 3.5) show improved solubility but reduced bioavailability.

Hydrogen-Bonding Capacity

- The target compound has 1 hydrogen bond donor (amide NH) and 4 acceptors (methoxy O, sulfanyl S, carbonyl O), facilitating interactions with enzymes like matrix metalloproteinases (MMPs) .

Pharmacological Activity Comparisons

Anticancer Activity

- Compound 38 : IC₅₀ values of <10 μM against HCT-1 (colon cancer) and MCF-7 (breast cancer) cells due to quinazoline-sulfonyl moieties inhibiting tyrosine kinases.

- N-(4-Methoxyphenyl)acetamide Derivatives : Synthesized thioanhydrides show moderate activity against Gram-positive bacteria, suggesting broader therapeutic utility.

Anti-Inflammatory and Antimicrobial Activity

- Thiazole-Piperazine Analogs : Compound 14 (4-chlorophenyl substitution) demonstrates 72% inhibition of MMP-9 at 10 μM, critical in inflammation pathways.

- N-(2-Chlorophenyl)-...acetamide : Exhibits antifungal activity (MIC = 8 μg/mL ) against Candida albicans, linked to sulfanyl-mediated disruption of fungal membranes.

Biological Activity

N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Methoxy Group : Enhances lipophilicity and may influence biological activity.

- Phenylsulfanyl Group : Contributes to the reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines, including breast cancer.

- In vitro Studies :

- Mechanism of Action :

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly due to the presence of the sulfanyl group.

- Antibacterial Studies :

- Similar compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, at concentrations around 50 μg/mL .

- The observed antibacterial activity was attributed to the disruption of bacterial growth mechanisms via enzyme inhibition.

Study on Sulfonamide Derivatives

A comprehensive study evaluated a series of sulfonamide derivatives for their biological activities, including this compound:

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| 4e | 0.011 | 3.92 | Significant |

| 4g | 0.017 | 1.55 | Moderate |

| 4h | 0.026 | 2.19 | Mild |

The study highlighted that compound 4e induced apoptosis in MDA-MB-231 cells significantly compared to controls, indicating its potential as a therapeutic agent .

Evaluation of Biological Activity

Another investigation focused on the evaluation of various extracts containing similar acetamide structures for their anticancer and antimicrobial activities. The extracts demonstrated varying degrees of tumor specificity and antibacterial activity .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : Interaction with enzymes such as carbonic anhydrases.

- Cellular Uptake : The compound's structure facilitates its entry into cells, enhancing its efficacy against target cells.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, derivatives of acetamide are synthesized via reactions between chloroacetamide intermediates and substituted thiols or amines under basic conditions. Key intermediates, like 2-chloro-N-(4-methylphenyl)-2-phenylacetamide, are characterized using NMR, IR, and mass spectrometry to confirm regioselectivity and purity . In anti-cancer studies, similar acetamide derivatives are synthesized using sulfonyl chloride intermediates and characterized via spectroscopic methods .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include avoiding inhalation, skin contact, and ingestion. Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory. Proper ventilation and waste disposal are required due to potential toxicity. Safety data sheets for analogous compounds (e.g., N-(4-methoxyphenyl)acetamide) emphasize hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and recommend first-aid protocols like rinsing with water and seeking medical attention .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Melting point determination and elemental analysis (C, H, N, S) further confirm chemical integrity. For example, in related acetamide derivatives, HPLC with UV detection at 254 nm is used to ensure >95% purity .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for determining bond lengths, angles, and torsion angles. Challenges include resolving disorder in flexible groups (e.g., methoxy or phenylsulfanyl moieties) and interpreting hydrogen-bonding networks. For instance, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, SHELXL refinement revealed intermolecular C–H⋯O interactions influencing crystal packing . Etter’s graph-set analysis aids in classifying hydrogen-bonding motifs .

Q. How do researchers address contradictions in reported biological activities across different cancer cell lines?

Discrepancies in anti-cancer activity (e.g., varying IC₅₀ values in HCT-116 vs. MCF-7 cells) are analyzed by standardizing assay conditions (e.g., MTT assay incubation time, cell passage number) and controlling for cell line-specific factors like membrane permeability or metabolic activity . Dose-response curves and statistical validation (e.g., ANOVA) help distinguish true activity from experimental noise.

Q. What role do substituents play in modulating hydrogen-bonding interactions and supramolecular assembly?

The phenylsulfanyl and methoxyphenyl groups influence hydrogen-bond donor/acceptor capacity. In N-(substituted phenyl)acetamides, nitro or sulfonyl substituents enhance dipole interactions, while methoxy groups participate in C–H⋯π stacking. Computational tools (e.g., Mercury CSD) map interaction patterns, aiding in predicting crystal packing .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

SAR studies systematically vary substituents (e.g., replacing phenylsulfanyl with morpholino or piperidinyl groups) and evaluate biological activity. For example, quinazoline-sulfonyl acetamide derivatives show enhanced anti-cancer activity due to improved DNA intercalation or kinase inhibition . Molecular docking (e.g., AutoDock Vina) correlates structural features with target binding affinities.

Methodological Tables

Table 1. Key Analytical Techniques for Structural Validation

| Technique | Application | Example Reference |

|---|---|---|

| SC-XRD | Bond angles, torsion angles | |

| HPLC-UV | Purity assessment (>95%) | |

| MTT Assay | Anti-cancer activity (IC₅₀ determination) | |

| FT-IR | Functional group identification |

Table 2. Common Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 2-Chloro-N-(4-methylphenyl)acetamide | Nucleophilic substitution | |

| Quinazoline-sulfonyl chloride | Introducing sulfonyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.